N-Boc-D-Methionine sulfoximine
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Overview
Description
N-Boc-D-Methionine sulfoximine is a derivative of methionine sulfoximine, which is known for its role as an inhibitor of glutamine synthetase. This compound is of significant interest in medicinal and biological chemistry due to its unique chemical properties and biological activity. The N-Boc (tert-butoxycarbonyl) group is often used to protect the amino group during chemical synthesis, making this compound a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of rhodium-catalyzed nitrene transfer to sulfoxides, which allows for the formation of N-protected sulfoximines under mild conditions . Another approach utilizes hypervalent iodine-mediated NH transfer reactions, which have been widely applied in the synthesis of sulfoximines and sulfonimidamides .
Industrial Production Methods: Industrial production of N-Boc-D-Methionine sulfoximine may involve continuous flow synthesis techniques, which offer high productivity and scalability. For example, the continuous flow synthesis of methionine sulfoximine and its derivatives has been shown to achieve significant yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Boc-D-Methionine sulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form sulfoximine derivatives, and it can also participate in cross-coupling reactions with arylboronic acid reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include copper(II) salts for N-H cross-coupling reactions, and potassium hydroxide for NH-alkylation reactions . The reaction conditions are typically mild, allowing for selective modifications without affecting other functional groups.
Major Products: The major products formed from the reactions of this compound include various N-alkyl and N-aryl sulfoximine derivatives, which can be further elaborated for use in medicinal chemistry and biological research .
Scientific Research Applications
N-Boc-D-Methionine sulfoximine has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex molecules. In biology, it serves as a tool for studying enzyme inhibition, particularly glutamine synthetase . In medicine, the compound is investigated for its potential therapeutic effects, including its role in preventing excitotoxicity by inhibiting glutamate production in the brain . Additionally, this compound is used in the development of bioorthogonal chemistry techniques, allowing for selective modifications of biomolecules .
Mechanism of Action
The mechanism of action of N-Boc-D-Methionine sulfoximine involves its phosphorylation by glutamine synthetase. The resulting product acts as a transition state analog that inhibits the enzyme by preventing the diffusion of the phosphorylated compound from the active site . This inhibition leads to a decrease in glutamate production, which can prevent excitotoxicity and has potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
N-Boc-D-Methionine sulfoximine is similar to other sulfoximine compounds, such as buthionine sulfoximine and glufosinate. it is unique in its specific inhibition of glutamine synthetase and its use of the N-Boc protecting group, which allows for selective modifications during synthesis . Other similar compounds include sulfonimidamides, which share structural similarities but differ in their biological activities and applications .
List of Similar Compounds:- Buthionine sulfoximine
- Glufosinate
- Sulfonimidamides
This compound stands out due to its specific inhibitory effects and its versatility in synthetic chemistry, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(methylsulfonimidoyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5S/c1-10(2,3)17-9(15)12-7(8(13)14)5-6-18(4,11)16/h7,11H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-,18?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYTVKVSNLWUMP-XNQUEAFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCS(=N)(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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